molecular formula C8H12O2 B173652 2-Oxocycloheptane-1-carbaldehyde CAS No. 1589-24-8

2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652
CAS No.: 1589-24-8
M. Wt: 140.18 g/mol
InChI Key: NRWWBIUKYXKRGS-UHFFFAOYSA-N
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Description

2-Oxocycloheptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclic ketone with an aldehyde functional group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxocycloheptane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

2-Oxocycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-oxocycloheptane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the cyclic ketone structure, which can stabilize reaction intermediates and facilitate various chemical transformations.

Comparison with Similar Compounds

    2-Oxocyclohexane-1-carbaldehyde: A similar compound with a six-membered ring instead of a seven-membered ring.

    Cycloheptanone: A related compound without the aldehyde functional group.

    Cyclohexanone: A six-membered ring ketone without the aldehyde group.

Uniqueness: 2-Oxocycloheptane-1-carbaldehyde is unique due to its combination of a seven-membered ring and an aldehyde functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form diverse products sets it apart from similar compounds.

Properties

IUPAC Name

2-oxocycloheptane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-7-4-2-1-3-5-8(7)10/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWWBIUKYXKRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508452
Record name 2-Oxocycloheptane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589-24-8
Record name 2-Oxocycloheptane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an argon atmosphere, sodium hydride (60%; 55.2 g, 1.38 mol) was suspended in ether (2 L), and ethanol (2.5 mL) was added thereto at room temperature. Then, a liquid mixture of cycloheptanone (141 g, 1.26 mol) and ethyl formate (152 mL, 1.84 mol) was added dropwise to the mixture over 2 hours, and the resulting mixture was stirred at the same temperature for 20 hours. Ethanol (25 mL) was added to the reaction solution, subsequently water (1.2 L) was added, and the mixture was separated. The resultant was extracted with a 10% (w/v) aqueous solution of sodium hydroxide, and then the aqueous layers were combined and washed with ether. 15% (v/v) hydrochloric acid was added to the aqueous layer under ice cooling to adjust the aqueous layer to pH 3 to 4, and then the mixture was extracted twice with ether, washed with saturated solution of sodium chloride, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and thus the title compound (174 g, 99%) was obtained as a pale orange oil.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
99%

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